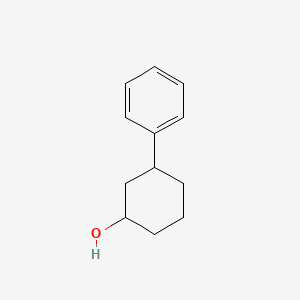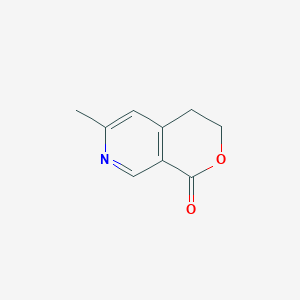
Gentianidine
Descripción general
Descripción
Gentianidine is a pyridine-derived alkaloid . It was originally isolated in 1944 from Gentiana kirilowi and has also been found in Gentiana macrophylla, fenugreek, Strychnos angolensis, Strychnos xantha, and other plants . Gentianidine is a crystalline solid with a melting point of 82-83 °C .
Molecular Structure Analysis
The molecular formula of Gentianidine is C9H9NO2 . It has an average mass of 163.173 Da and a mono-isotopic mass of 163.063324 Da .Physical And Chemical Properties Analysis
Gentianidine is a crystalline solid with a melting point of 82-83 °C . Its molecular formula is C9H9NO2, and it has an average mass of 163.173 Da .Aplicaciones Científicas De Investigación
Pharmacokinetics and Bioactive Compounds : Wang et al. (2015) developed a method for determining and studying the pharmacokinetics of xanthones, which are key active compounds in Gentianella acuta, a plant from the Gentianaceae family. Their research contributes to understanding the absorption and metabolism of these compounds in the body (Wang et al., 2015).
Inhibition of Cell Proliferation : Kesavan et al. (2013) found that aqueous root extracts of Gentiana lutea inhibited the proliferation of vascular smooth muscle cells, offering potential for atherosclerosis treatment (Kesavan et al., 2013).
Phytochemical Analysis : Xu et al. (2017) provided a comprehensive overview of chemical analysis methods for Gentiana species, highlighting the importance of these methods in understanding the therapeutic uses and quality control of Gentiana species (Xu et al., 2017).
Anti-inflammatory and Wound Healing : Mathew et al. (2004) evaluated the anti-inflammatory and wound healing activities of Gentiana lutea rhizome extracts, demonstrating significant effects in various animal models (Mathew et al., 2004).
Traditional Medicinal Plant Review : Kumar and van Staden (2016) reviewed Swertia chirayita, a medicinal herb in the Gentianaceae family, discussing its traditional uses, pharmacological properties, and the need for conservation-friendly approaches (Kumar & van Staden, 2016).
Metabolic Profiling and Bioactivity : Olennikov et al. (2019) conducted a metabolic profiling of various Gentiana species from the Caucasus region and evaluated their antioxidant and antidiabetic potential (Olennikov et al., 2019).
AChE Inhibitors : Urbain et al. (2004) identified xanthones from Gentiana campestris as new acetylcholinesterase inhibitors, suggesting potential therapeutic applications in neurodegenerative diseases (Urbain et al., 2004).
Secoiridoids and Inflammation : Wei et al. (2012) isolated secoiridoids from Gentiana straminea and demonstrated their inhibitory effects on superoxide generation and protein phosphorylation in human neutrophils, indicating potential for treating inflammatory conditions (Wei et al., 2012).
Ototoxicity of Gentian Violet : Higuchi et al. (2014) studied the ototoxic effect of Gentian Violet on the guinea pig cochlea, providing important safety information for its use in medical treatments (Higuchi et al., 2014).
Gentiana for Herpes Zoster : Wang et al. (2017) reviewed the efficacy and safety of Gentiana formula for treating herpes zoster, demonstrating its potential in hastening pain relief and decreasing postherpetic neuralgia (Wang et al., 2017).
Propiedades
IUPAC Name |
6-methyl-3,4-dihydropyrano[3,4-c]pyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-4-7-2-3-12-9(11)8(7)5-10-6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJQLAOTTSPBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176485 | |
| Record name | Gentianidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gentianidine | |
CAS RN |
2202-12-2 | |
| Record name | Gentianidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002202122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentianidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENTIANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35G857GZ2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






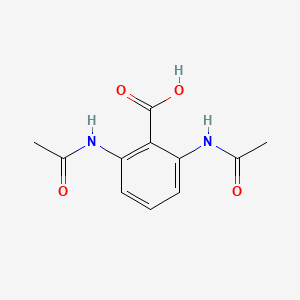
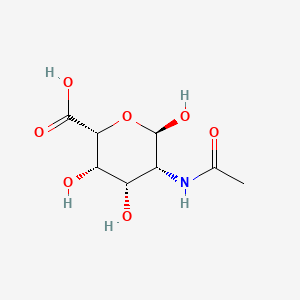

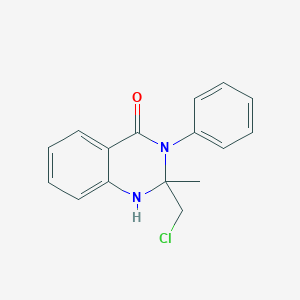
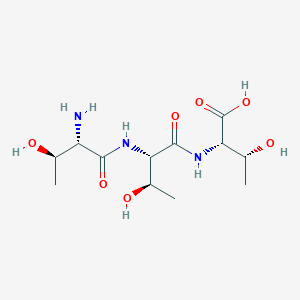
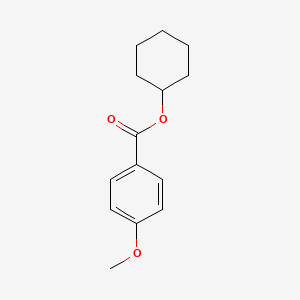
![N-[3-(dimethylamino)propyl]acetamide](/img/structure/B1616527.png)

![1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline](/img/structure/B1616529.png)

